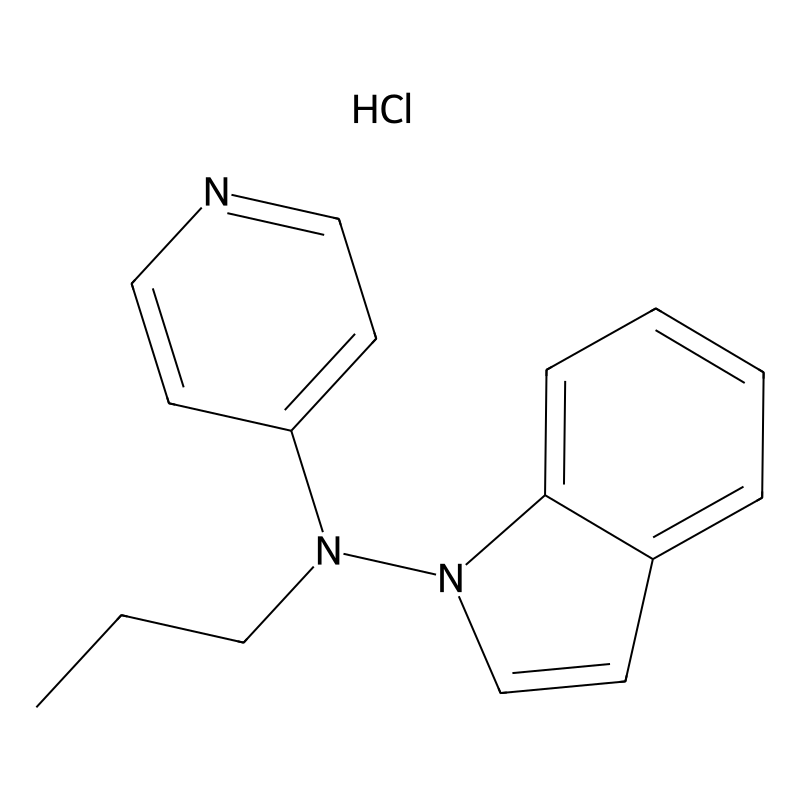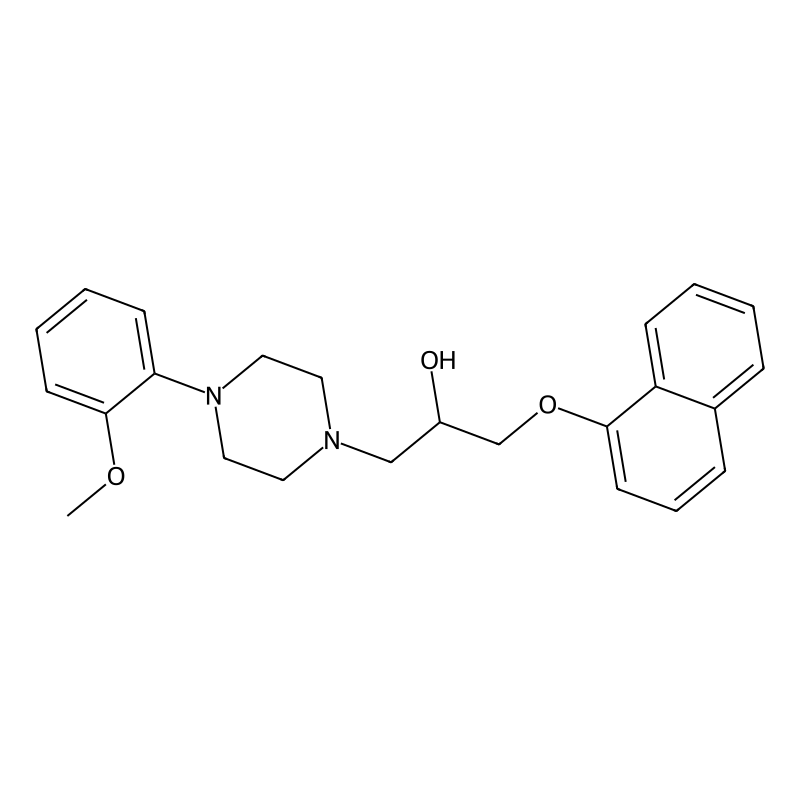AMPK Signaling
CAS No.:81403-68-1
Molecular Formula:C19H28ClN5O4
Molecular Weight:425.9 g/mol
Availability:
In Stock
CAS No.:119257-34-0
Molecular Formula:C16H17N3
Molecular Weight:251.33 g/mol
Availability:
In Stock
CAS No.:57149-07-2
Molecular Formula:C24H28N2O3
Molecular Weight:392.5 g/mol
Availability:
In Stock
CAS No.:160970-54-7
Molecular Formula:C25H32F3N3O4
Molecular Weight:495.5 g/mol
Availability:
In Stock
CAS No.:106133-20-4
Molecular Formula:C20H28N2O5S
Molecular Weight:408.5 g/mol
Availability:
In Stock
CAS No.:1009298-09-2
Molecular Formula:C25H31N5O4
Molecular Weight:465.5 g/mol
Availability:
In Stock





